

Sulfo-Cy5 Amine: A Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B14025226

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of **Sulfo-Cy5 amine**, a water-soluble, near-infrared fluorescent dye. Its principal application lies in the covalent labeling of biomolecules, including proteins, antibodies, and amine-modified oligonucleotides, for use in a wide array of fluorescence-based assays. The inclusion of sulfonate groups enhances its water solubility, making it an ideal reagent for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.

Core Photophysical Characteristics

Sulfo-Cy5 amine exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This is particularly advantageous for biological imaging, as autofluorescence from cells and tissues is minimal in this spectral range, leading to a higher signal-to-noise ratio. The key spectral properties are summarized in the table below.

Parameter	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	646 nm	[1][2]
Maximum Emission Wavelength (λ_{em})	662 nm	[1][3][2][4]
Molar Extinction Coefficient (ϵ)	271,000 cm ⁻¹ M ⁻¹	[1][2]
Fluorescence Quantum Yield (Φ)	0.28	[1][2]
Recommended Laser Line	633 nm or 647 nm	
Reactive Group	Primary Amine (-NH ₂)	[5]
Solubility	Water, DMSO, DMF	[1][4]

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like **Sulfo-Cy5 amine** using a spectrofluorometer.

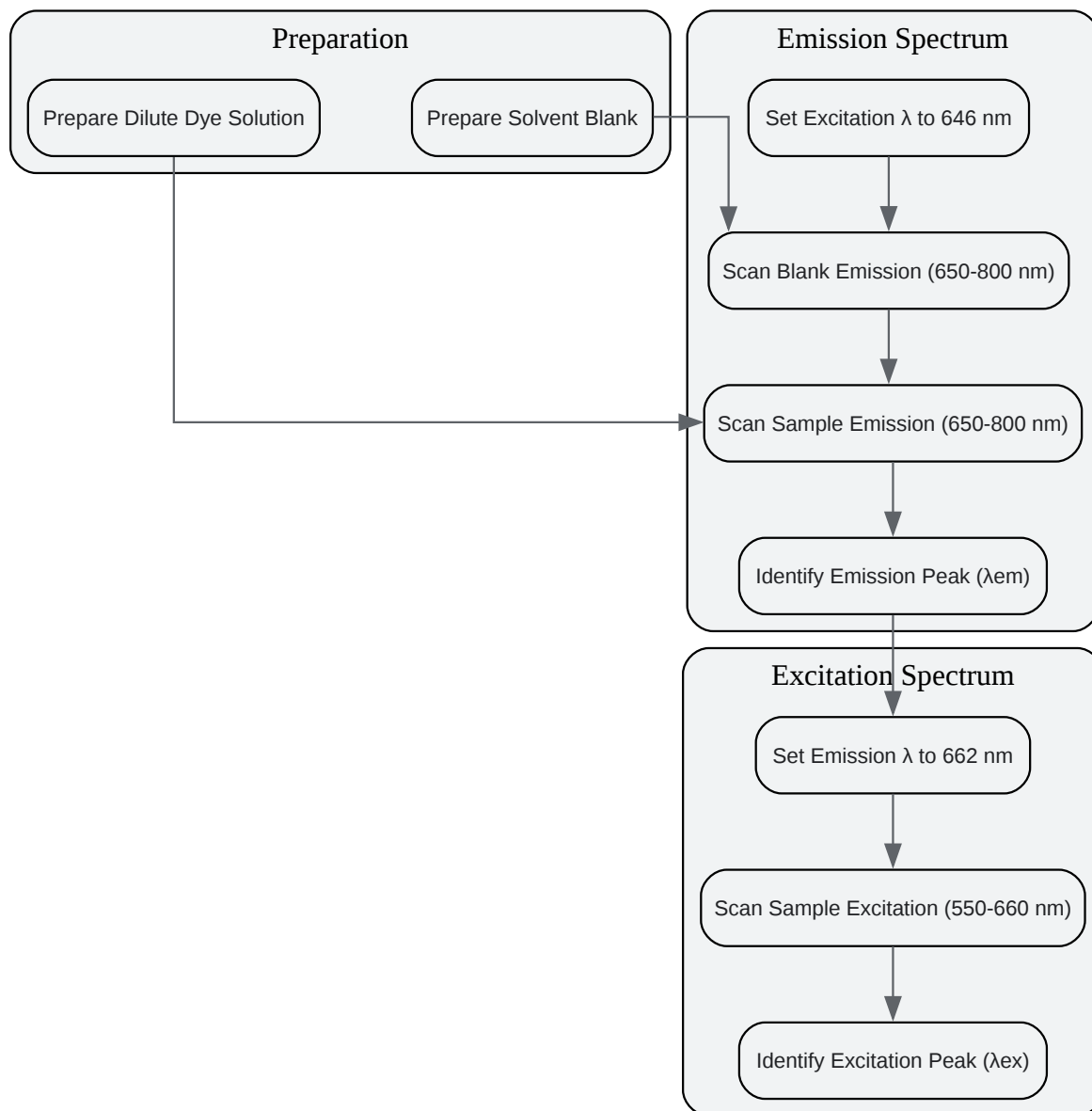
Materials:

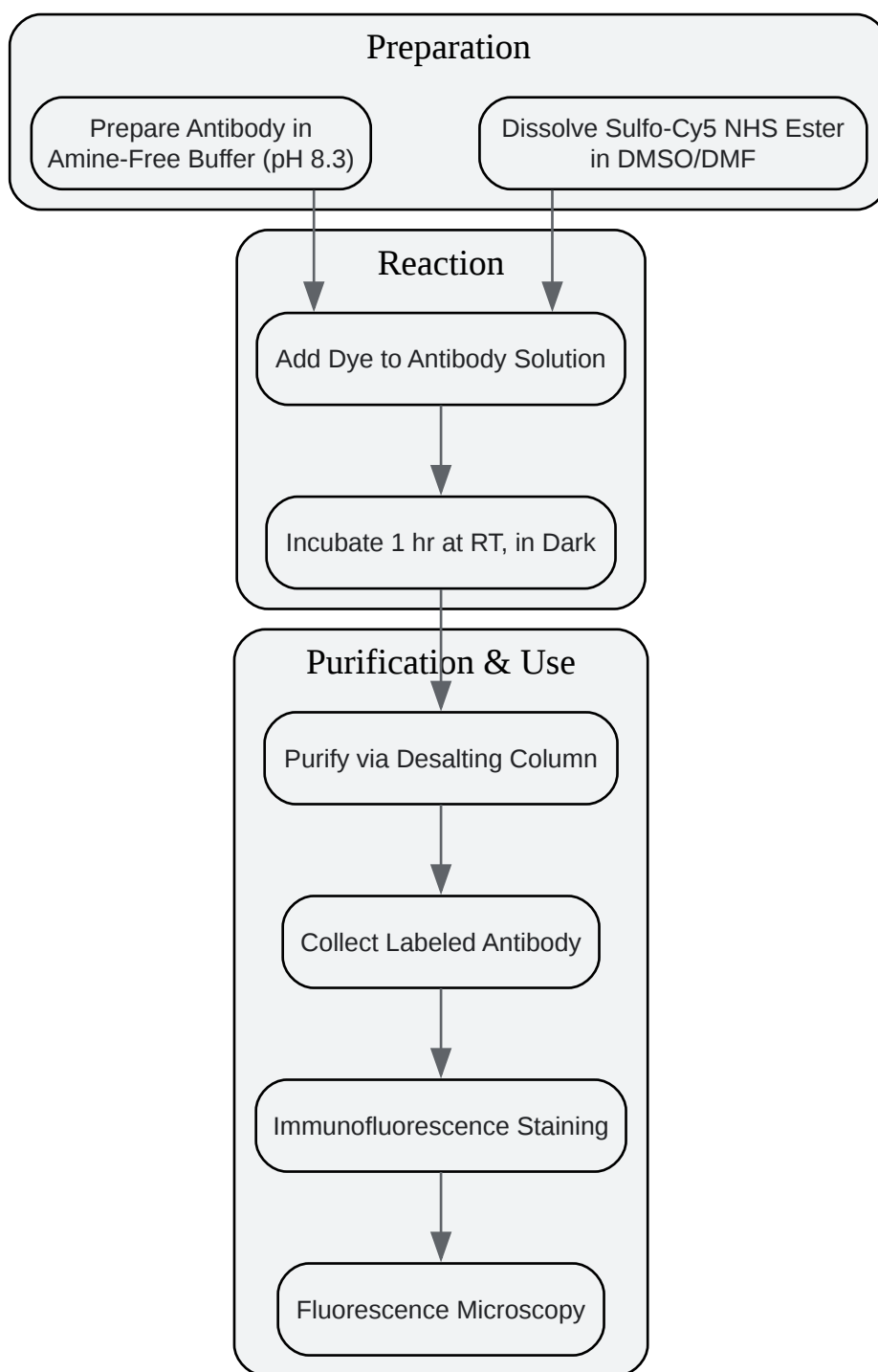
- Spectrofluorometer
- Quartz cuvettes
- **Sulfo-Cy5 amine**
- Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), deionized water)
- Solvent blank

Procedure:

- Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.
- Sample Preparation:
 - Prepare a dilute solution of **Sulfo-Cy5 amine** in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically, absorbance at the excitation maximum should be less than 0.1).
 - Prepare a solvent blank using the same solvent as the sample.
- Emission Spectrum Measurement:
 - Place the solvent blank in the cuvette holder.
 - Set the excitation wavelength to the known maximum absorbance wavelength of **Sulfo-Cy5 amine** (646 nm).
 - Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) and record the fluorescence intensity. This will correct for any background signal from the solvent and cuvette.
 - Replace the blank with the **Sulfo-Cy5 amine** sample cuvette.
 - Keeping the excitation wavelength at 646 nm, scan the same emission wavelength range and record the fluorescence intensity.
 - The resulting plot of intensity versus wavelength is the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_{em}).
- Excitation Spectrum Measurement:
 - Place the **Sulfo-Cy5 amine** sample cuvette in the holder.
 - Set the emission monochromator to the determined maximum emission wavelength (662 nm).

- Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) and record the fluorescence intensity.
- The resulting plot of intensity versus wavelength is the excitation spectrum, which should resemble the absorbance spectrum of the dye. The peak of this spectrum is the maximum excitation wavelength (λ_{ex}).





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